Piperazin-1-amine hydrochloride
Overview
Description
Piperazin-1-amine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazin-1-amine hydrochloride can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form piperazine derivatives .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale chemical synthesis processes. These processes often involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Piperazin-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions can produce various piperazine derivatives with different functional groups.
Scientific Research Applications
Piperazin-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibition and receptor binding. In medicine, piperazine derivatives are investigated for their potential therapeutic effects, including antiviral, antipsychotic, and antimicrobial activities . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of piperazin-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. One known mechanism is its role as a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in its use as an anthelmintic agent for treating parasitic infections.
Comparison with Similar Compounds
Similar Compounds: Piperazin-1-amine hydrochloride can be compared with other piperazine derivatives such as piperazine, piperazine citrate, and piperazine hydrate. These compounds share a similar core structure but differ in their functional groups and specific applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific chemical structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound in scientific research and pharmaceutical development.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological activities make it an important tool for researchers and pharmaceutical developers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and therapeutic applications.
Properties
IUPAC Name |
piperazin-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.ClH/c5-7-3-1-6-2-4-7;/h6H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSJWOYIHBQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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